

Spectroscopic data for (2-Phenyloxazol-4-yl)methanamine (NMR, IR, MS)

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Compound of Interest

Compound Name: (2-Phenyloxazol-4-yl)methanamine

Cat. No.: B1370681

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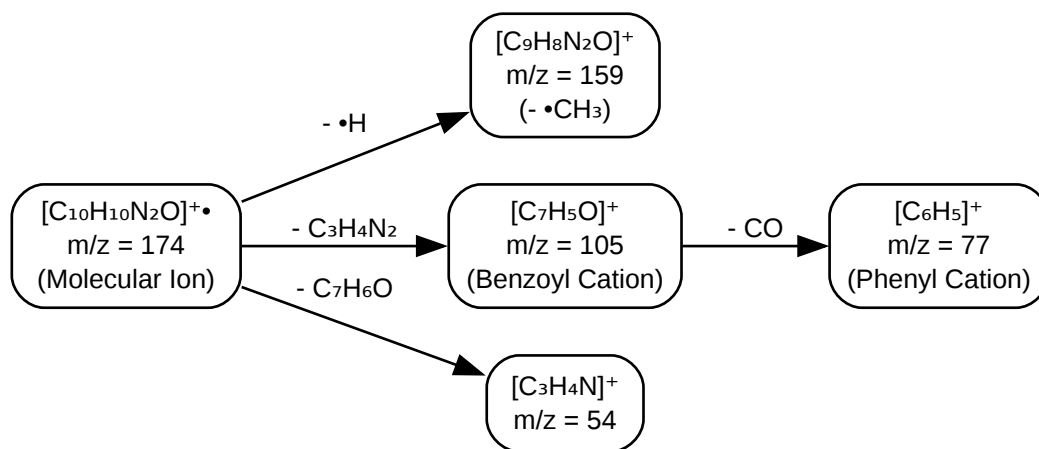
Introduction

(2-Phenyloxazol-4-yl)methanamine is a heterocyclic compound of significant interest within medicinal chemistry and drug development. Its structural motif, featuring a phenyl-substituted oxazole ring coupled to a methanamine group, makes it a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in molecular interactions.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(2-Phenyloxazol-4-yl)methanamine**. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from structurally analogous compounds to provide a robust predictive analysis. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently characterize this and similar molecules.

Molecular Structure

The structural framework of **(2-Phenyloxazol-4-yl)methanamine** forms the basis for the interpretation of its spectroscopic data. The key structural features include a monosubstituted phenyl ring, a 2,4-disubstituted oxazole ring, and a primary amine functionality.



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